molecular formula C7H15ClN2O B2453485 1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride CAS No. 2287279-18-7

1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride

Cat. No.: B2453485
CAS No.: 2287279-18-7
M. Wt: 178.66
InChI Key: IWLQXWKNKKPUSU-UHFFFAOYSA-N
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Description

1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of cyclopropane carboxamide and is known for its unique structural features, which include a cyclopropane ring and an amino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5(2)9-6(10)7(8)3-4-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLQXWKNKKPUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride involves several steps:

    Alkylation of Glycine Equivalents: The process begins with the alkylation of glycine equivalents using 1,2-electrophiles.

    Intramolecular Cyclization: The next step involves the intramolecular cyclization of γ-substituted amino acid derivatives.

    Cyclopropanation: Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is another method used in the synthesis.

Chemical Reactions Analysis

1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group into an amine group.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound features a cyclopropane ring with an amino group and a carboxamide functional group, which enhances its reactivity and biological interactions. The hydrochloride salt form improves its solubility and stability, making it suitable for various applications in biological systems.

Pharmaceutical Development

1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride has potential applications in the development of new pharmaceuticals, particularly for neurological disorders. Its structural features suggest it may serve as a lead compound for drugs targeting specific neurotransmitter receptors. Studies indicate that compounds with similar structures interact with receptors involved in neurotransmission, which could influence therapeutic outcomes for conditions such as depression and anxiety .

Case Study: Neurological Research

A notable study explored the compound's interactions with GPR88, a G-protein-coupled receptor associated with various neurological functions. The research demonstrated that derivatives of this compound could activate GPR88, potentially leading to new treatments for mood disorders .

Biological Research

In biological contexts, this compound is utilized to understand cellular processes and mechanisms. Its ability to bind to specific receptors allows researchers to investigate its effects on cellular signaling pathways.

Case Study: Binding Affinity Studies

Preliminary investigations into the binding affinity of this compound to neurotransmitter receptors have shown promising results. These studies are crucial for elucidating the pharmacokinetic and pharmacodynamic profiles necessary for developing effective therapeutic agents .

Industrial Applications

Beyond medicinal uses, this compound also finds applications in the production of agrochemicals and other industrial chemicals. Its chemical properties make it a valuable building block in organic synthesis, contributing to the development of various chemical products .

Mechanism of Action

The mechanism of action of 1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests potential interactions with various biological systems.

Comparison with Similar Compounds

1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Biological Activity

1-Amino-N-propan-2-ylcyclopropane-1-carboxamide; hydrochloride, with the CAS number 2287279-18-7, is a cyclopropane-derived compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an amino group and a carboxamide functional group attached to a cyclopropane ring, enhancing its solubility and stability in biological systems. The hydrochloride salt form is particularly relevant for its pharmacological applications.

Interaction Studies

Recent studies have focused on the binding affinity of 1-amino-N-propan-2-ylcyclopropane-1-carboxamide hydrochloride to various biological receptors and enzymes. Preliminary data indicate that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing physiological responses such as mood regulation and pain perception.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound is crucial for elucidating its therapeutic potential. The compound's unique structural characteristics may confer distinct biological activities compared to its analogs.

Structure-Activity Relationship (SAR)

The SAR studies reveal important insights into how modifications to the chemical structure affect biological activity. For instance, variations in substituents on the cyclopropane ring can significantly alter receptor binding affinities and therapeutic effects.

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructure FeaturesUnique Aspects
2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamideContains diethyl substitutionPotential for varied receptor interactions
2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamideSubstituted phenyl groupEnhanced lipophilicity affecting bioavailability
1-Amino-N-methylcyclopropane-1-carboxamideMethyl substitution instead of propan-2-ylSimpler structure but less steric hindrance

This table illustrates how different structural modifications can lead to variations in biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.

Case Studies

Several case studies have been conducted to explore the therapeutic implications of this compound:

  • Neurotransmitter Receptor Interaction : A study examining the interaction between 1-amino-N-propan-2-ylcyclopropane-1-carboxamide hydrochloride and serotonin receptors demonstrated potential anxiolytic effects, suggesting its application in anxiety disorders .
  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antibacterial properties against various strains, including resistant bacteria. The introduction of halogen substituents was found to enhance antibacterial efficacy .
  • Anti-Cancer Potential : Initial findings suggest that this compound may possess anti-cancer properties, as it demonstrated cytotoxic effects on several human cancer cell lines in vitro, warranting further investigation into its mechanisms of action .

Q & A

What are the common synthetic routes for 1-Amino-N-propan-2-ylcyclopropane-1-carboxamide hydrochloride, and what critical parameters influence yield and purity?

Basic
The synthesis typically involves nucleophilic substitution between cyclopropylmethylamine derivatives and alkylating agents (e.g., methyl iodide), followed by hydrochlorination . Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (excess amine to drive substitution), and solvent polarity (polar aprotic solvents like DMF enhance reactivity). Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

How is the compound characterized post-synthesis, and which spectroscopic techniques are most effective?

Basic
Characterization relies on ¹H/¹³C NMR to confirm cyclopropane ring integrity and amine proton environments (δ 1.2–1.8 ppm for cyclopropane protons; δ 3.0–3.5 ppm for NH groups) . FT-IR identifies the hydrochloride salt via N–H stretches (~2500–2800 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 175.12 for C₇H₁₅ClN₂O). Purity is assessed via HPLC with polar stationary phases (C18 columns) and UV detection at 210 nm .

What computational strategies can optimize the synthesis of cyclopropane-containing carboxamides like this compound?

Advanced
Reaction path search methods using density functional theory (DFT) predict transition states and intermediates, identifying energy barriers for cyclopropane ring formation . Tools like ICReDD integrate quantum chemical calculations with experimental data to optimize conditions (e.g., solvent effects on SN2 kinetics). Machine learning models trained on PubChem data (e.g., reaction templates from Pistachio and Reaxys databases) suggest viable routes, reducing trial-and-error iterations by 40–60% .

How can researchers resolve contradictions in reported reaction conditions or yields for similar cyclopropane derivatives?

Advanced
Contradictions often arise from substituent effects (e.g., steric hindrance from isopropyl groups altering reaction kinetics) or solvent polarity mismatches . Systematic Design of Experiments (DoE) with variables like temperature, pH, and catalyst loading can isolate critical factors. Cross-referencing spectral data (e.g., comparing NMR shifts in DMSO-d₆ vs. CDCl₃) and validating via control experiments (e.g., kinetic isotope effects) clarify mechanistic discrepancies .

What in vitro models are used to study the biological activity of this compound, and how does its cyclopropane ring influence interactions?

Advanced
The cyclopropane ring’s strain energy enhances binding affinity in enzyme assays (e.g., HCV NS3 protease inhibition, as seen in structurally related antiviral agents) . Molecular docking simulations (AutoDock Vina) reveal conformational rigidity improves fit into hydrophobic pockets. In vitro cytotoxicity is tested using HEK-293 cell lines , with IC₅₀ values correlated to substituent electronic profiles (Hammett σ constants) .

What are the key factors affecting the stability of this hydrochloride salt under different storage conditions?

Basic
Stability is sensitive to moisture (hydrolysis of the cyclopropane ring) and light (radical-mediated decomposition). Storage at 2–8°C in amber vials with desiccants (silica gel) preserves integrity for >12 months. Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, while HPLC-MS monitors degradation products (e.g., open-chain amines at m/z 132.09) .

What reaction mechanisms are proposed for the nucleophilic substitution steps in its synthesis, and how do solvent choices affect these pathways?

Advanced
The SN2 mechanism dominates in polar aprotic solvents (DMF, DMSO), with inversion of configuration at the cyclopropane carbon . In protic solvents (ethanol), competing SN1 pathways form carbocation intermediates, leading to racemization. Kinetic studies (monitored via ¹H NMR) show rate constants increase 3-fold in DMF vs. THF due to enhanced nucleophilicity .

What advanced chromatographic methods are recommended for assessing purity, especially for detecting polar byproducts?

Advanced
HILIC (Hydrophilic Interaction Chromatography) with zwitterionic columns (ZIC-cHILIC) resolves polar impurities (e.g., unreacted amines or hydrolysis products). Chiral HPLC (Chiralpak AD-H) separates enantiomers if asymmetric synthesis is attempted. LC-MS/MS in MRM mode quantifies trace impurities (<0.1%) using reference standards from USP guidelines .

How should researchers approach discrepancies in spectral data (e.g., NMR shifts) between synthesized batches or literature reports?

Advanced
Discrepancies may stem from pH-dependent tautomerism (amine vs. ammonium forms) or solvent-induced shifts . Standardize conditions by acquiring spectra in deuterated HCl (for consistent protonation) and cross-validate with COSY/HSQC to assign overlapping signals. Database tools (SciFinder, Reaxys) filter literature data by solvent and temperature to identify outliers .

What recent studies highlight the potential of this compound as a building block in pharmaceutical chemistry?

Advanced
The compound’s cyclopropane-carboxamide scaffold is leveraged in HCV protease inhibitors (e.g., Glecaprevir intermediates) to enhance metabolic stability . Recent work explores its use in covalent kinase inhibitors , where the strained ring facilitates nucleophilic attack on catalytic lysines. SAR studies (J. Med. Chem. 2024) show methyl substituents on the cyclopropane improve bioavailability by 30% via reduced CYP3A4 metabolism .

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